Enhanced Lipophilicity vs. Non-Fluorinated Analog
The introduction of the trifluoromethyl group in (2-trifluoromethyl-pyridin-3-yl)-acetic acid significantly increases its lipophilicity compared to the non-fluorinated analog, 2-(pyridin-3-yl)acetic acid. The predicted LogP value for the target compound is 1.7275 , while the non-fluorinated analog exhibits a substantially lower LogP of 0.7087 [1]. This represents a greater than 2.4-fold increase in the partition coefficient, a key driver of membrane permeability and bioavailability in drug candidates.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 1.7275 |
| Comparator Or Baseline | 2-(Pyridin-3-yl)acetic acid: LogP = 0.7087 |
| Quantified Difference | 2.44-fold higher LogP (1.02 log units) |
| Conditions | Predicted values from chemical structure using standard algorithms (XLogP3). |
Why This Matters
Higher LogP directly correlates with improved passive membrane permeability, a critical factor for oral bioavailability and cellular uptake in drug discovery, justifying the selection of this fluorinated building block over its non-fluorinated counterpart for generating drug-like leads.
- [1] Molbase. 3-吡啶乙酸 (3-pyridylacetic acid). View Source
